8-Cycloheptyloxy-quinolin-2-ylamine

MCHR1 antagonist GPCR binding SAR

Choose 8-Cycloheptyloxy-quinolin-2-ylamine for precise MCHR1 pharmacology. Its cycloheptyloxy group delivers a distinct steric profile—2.6-fold more potent than cyclohexyloxy analogs—ideal for mapping the MCHR1 orthosteric pocket. With a validated IC₅₀ of 137 nM, it provides a robust dynamic range for dose-response and receptor occupancy experiments. Its Rule-of-Five compliance (MW 256.34; XLogP 3.8) ensures excellent solubility (>30 mg/mL in DMSO) and avoids exposure artifacts common to more lipophilic probes. Source this specific 8-substituted quinoline-2-amine to guarantee target engagement accuracy in your obesity and metabolic syndrome research programs.

Molecular Formula C16H20N2O
Molecular Weight 256.34 g/mol
Cat. No. B10845847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Cycloheptyloxy-quinolin-2-ylamine
Molecular FormulaC16H20N2O
Molecular Weight256.34 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)OC2=CC=CC3=C2N=C(C=C3)N
InChIInChI=1S/C16H20N2O/c17-15-11-10-12-6-5-9-14(16(12)18-15)19-13-7-3-1-2-4-8-13/h5-6,9-11,13H,1-4,7-8H2,(H2,17,18)
InChIKeyMGAFXFCQBHUFIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Cycloheptyloxy-quinolin-2-ylamine – MCHR1 Antagonist Procurement & Selection Guide


8-Cycloheptyloxy-quinolin-2-ylamine (CHEMBL184394; C₁₆H₂₀N₂O; MW 256.34 Da) is a synthetic 2-amino-8-alkoxyquinoline that functions as a melanin-concentrating hormone receptor 1 (MCHR1) antagonist [1]. Identified through high-throughput screening and subsequent parallel SAR optimization, this chemotype emerged from a program aimed at developing orally bioavailable MCHR1 antagonists for obesity and metabolic syndrome [2]. The compound features a cycloheptyloxy ether at the quinoline 8-position, which differentiates it from smaller cycloalkoxy and linear alkoxy analogs within the same lead series [3].

Why 8-Cycloheptyloxy-quinolin-2-ylamine Cannot Be Interchanged with Other 8-Alkoxyquinolines


Within the 2-amino-8-alkoxyquinoline MCHR1 antagonist series, binding affinity varies by more than 10‑fold depending on the 8‑alkoxy substituent—from IC₅₀ = 32 nM for 8‑(2‑methyl‑cyclohexyloxy) to 437 nM for 8‑isopropoxy [1]. The cycloheptyloxy group introduces a seven‑membered ring that is sterically and conformationally distinct from the six‑membered cyclohexyloxy (IC₅₀ = 361 nM) and the cyclohexylmethoxy (IC₅₀ = 90 nM) analogs [1]. These affinity differences translate directly into divergent target engagement in cellular and in vivo models, meaning a procurement decision based solely on the quinoline‑2‑amine scaffold—without verifying the specific 8‑substituent—carries a high risk of obtaining a compound with substantially different MCHR1 potency and pharmacological profile [2].

8-Cycloheptyloxy-quinolin-2-ylamine – Quantitative Differentiation Evidence


MCHR1 Binding Affinity: 8-Cycloheptyloxy vs. 8-Cyclohexyloxy Direct Comparison

In the same radioligand displacement assay, 8-cycloheptyloxy-quinolin-2-ylamine (IC₅₀ = 137 nM) exhibits 2.6‑fold higher MCHR1 affinity than its direct six‑membered ring analog 8‑cyclohexyloxy-quinolin-2-ylamine (IC₅₀ = 361 nM) [1]. This demonstrates that expanding the cycloalkoxy ring from six to seven atoms significantly improves receptor complementarity.

MCHR1 antagonist GPCR binding SAR

MCHR1 Binding Affinity: 8-Cycloheptyloxy vs. 8-Cyclohexylmethoxy Benchmark

Compared with the more potent 8‑cyclohexylmethoxy analog (IC₅₀ = 90 nM), 8‑cycloheptyloxy-quinolin-2-ylamine is 1.5‑fold less potent [1]. This indicates that while the cycloheptyloxy group is superior to cyclohexyloxy, the introduction of a methylene spacer (cyclohexylmethoxy) further optimizes the spatial orientation of the terminal ring within the MCHR1 binding pocket.

MCHR1 antagonist lead optimization binding affinity

Physicochemical Differentiation: Predicted LogP, pKa, and Solubility Profile

8-Cycloheptyloxy-quinolin-2-ylamine exhibits a predicted partition coefficient (XLogP) of 3.8, a predicted pKa of 9.86, and DMSO solubility exceeding 30 mg/mL [1]. By comparison, the 8‑(3‑methyl‑cyclohexyloxy) analog displays an identical XLogP of 3.8 and MW of 256.34 Da [2], confirming that the cycloheptyloxy group confers lipophilicity comparable to methyl‑branched cyclohexyloxy isomers while maintaining Rule‑of‑Five compliance.

drug-like properties physicochemical profiling solubility

Target Selectivity: MCHR1 Single‑Target Annotation Across Public Databases

Public bioactivity databases (ChEMBL, BindingDB, DrugMap) annotate 8‑cycloheptyloxy‑quinolin‑2‑ylamine exclusively as an MCHR1 inhibitor; no measurable activity against other GPCRs, enzymes, or ion channels is reported [1][2]. By contrast, several close analogs in the 2‑amino‑8‑alkoxyquinoline series have been profiled more broadly, with some showing ancillary activity at other targets at higher concentrations [3]. While this does not constitute a formal selectivity panel, it indicates that at procurement‑relevant concentrations, 8‑cycloheptyloxy‑quinolin‑2‑ylamine presents a lower probability of off‑target confounding in MCHR1‑focused experiments.

target selectivity off-target risk MCHR1

8-Cycloheptyloxy-quinolin-2-ylamine – Recommended Procurement & Application Scenarios


MCHR1‑Mediated Feeding Behavior and Energy Homeostasis Studies

With a validated MCHR1 IC₅₀ of 137 nM, this compound is suitable for in vitro antagonist mode‑of‑action studies and cellular Ca²⁺‑flux assays targeting the MCHR1‑Gαq signaling axis [1]. Its intermediate potency (neither too weak nor near the assay floor) provides a useful dynamic range for dose‑response experiments where both partial and full receptor occupancy are explored.

Structure–Activity Relationship (SAR) Benchmarking of 8‑Alkoxyquinoline MCHR1 Antagonists

The cycloheptyloxy group serves as a critical SAR probe for mapping the steric tolerance of the MCHR1 orthosteric pocket. Its 2.6‑fold affinity gain over cyclohexyloxy (361 nM) and 1.5‑fold loss relative to cyclohexylmethoxy (90 nM) defines the optimal ring‑size and linker‑length parameters for this series [1]. Procurement of this compound enables direct head‑to‑head comparisons that refine pharmacophore models.

In Vivo Pharmacodynamic Studies Requiring Balanced Lipophilicity and Solubility

The compound's XLogP of 3.8 and DMSO solubility >30 mg/mL facilitate formulation for intraperitoneal or oral gavage administration in rodent models [1]. Its Rule‑of‑Five compliant profile (MW 256.34 Da; 1 HBD; 3 HBA; 2 rotatable bonds) further supports its use in pharmacokinetic and target‑engagement studies without the solubility‑limited exposure artifacts that plague more lipophilic analogs [2].

Chemical Probe Development for MCHR1 De‑orphanization and Signaling Bias Studies

Given its single‑target MCHR1 annotation across multiple public databases, 8‑cycloheptyloxy‑quinolin‑2‑ylamine represents a cleaner chemical probe than multi‑target 2‑aminoquinolines for dissecting MCHR1‑specific signaling pathways (e.g., β‑arrestin recruitment vs. G‑protein activation) [1]. Its predicted pKa of 9.86 further suggests that at physiological pH it exists predominantly in the protonated amine form, which may influence receptor binding kinetics and residence time.

Quote Request

Request a Quote for 8-Cycloheptyloxy-quinolin-2-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.